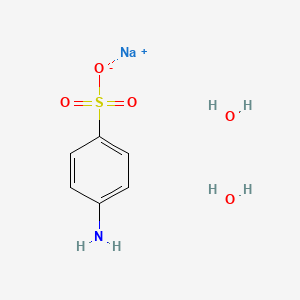
Sodium sulfanilate dihydrate
Cat. No. B1603590
Key on ui cas rn:
6106-22-5
M. Wt: 214.20 g/mol
InChI Key: YYDWYHNMRIIRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07199147B2
Procedure details


An aqueous solution (4 ml) of sodium nitrite (1.90 g, 27.5 mmol) was added to an aqueous solution (20 ml) of sodium sulfanilate dihydrate (5.78 g, 25.0 mmol). The resulting solution was dropped into a beaker containing concentrated hydrochloric acid (5.1 ml) and ice (30 g), and the resulting mixture was kept cold in an ice bath for 20 minutes to prepare solution A. An aqueous solution (30 ml) of sodium hydroxide (5.50 g, 138 mmol) and ice (20 g) were added to 3,5-dimethylphenol (3.05 g, 250 mmol) to effect dissolution, and then solution A was added dropwise thereto in an ice bath. The resulting solution was stirred in the ice bath for 1 hour and then heated to 65° C. to 75° C., and sodium dithionate (16.8 g, 96.5 mmol) was added thereto until the solution lost its color. The solution was cooled to room temperature and stirred for 30 minutes, and the solid formed was collected by filtration and dried to obtain 4-amino-3,5-dimethylphenol (2.46 g, 72%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
sodium sulfanilate dihydrate
Quantity
20 mL
Type
reactant
Reaction Step Three


[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four

[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Six


[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Yield
72%
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].O.O.S([O-])(=O)(C1C=CC([NH2:15])=CC=1)=O.[Na+].Cl.[OH-].[Na+].[CH3:22][C:23]1[CH:24]=[C:25]([OH:30])[CH:26]=[C:27]([CH3:29])[CH:28]=1.S(S([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>>[NH2:15][C:28]1[C:27]([CH3:29])=[CH:26][C:25]([OH:30])=[CH:24][C:23]=1[CH3:22] |f:0.1,2.3.4.5,7.8,10.11.12|
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
sodium sulfanilate dihydrate
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.O.S(=O)(C1=CC=C(C=C1)N)(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
5.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
solution A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.05 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Step Seven
[Compound]
|
Name
|
solution A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was dropped into a beaker
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 65° C. to 75° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=C1C)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.46 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
